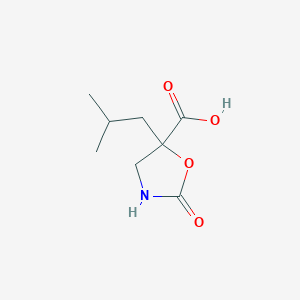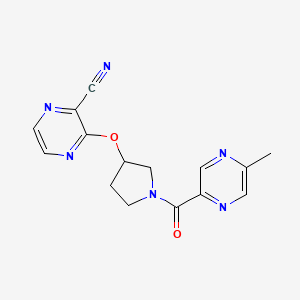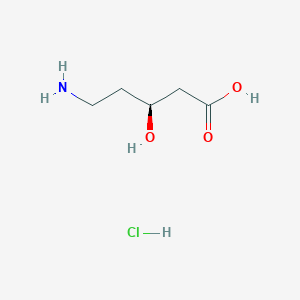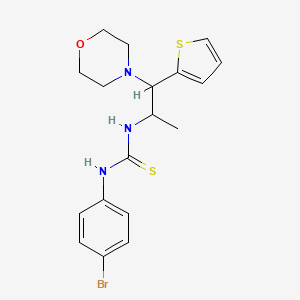amino]-2,4(1H,3H)-pyrimidinedione CAS No. 338399-19-2](/img/structure/B2884613.png)
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione” is a chemical compound . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione”, has been a topic of research in the agrochemical and pharmaceutical industries . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis
The molecular structure of “5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione” is complex, with a trifluoromethyl group attached to a pyridine ring, which is further connected to a pyrimidinedione ring via a methylamino link .Scientific Research Applications
Antimicrobial Activity
Compounds structurally related to 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione have been synthesized and tested for their antimicrobial activities. These studies reveal the potential for such compounds to act against various microbial infections. For instance, research by Abdel-rahman, Bakhite, and Al-Taifi (2002) demonstrated the synthesis and antimicrobial activity of new pyridothienopyrimidines and pyridothienotriazines, providing insight into the potential antimicrobial applications of related compounds (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Synthesis of Heterocyclic Compounds
The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds, which are crucial in the development of new pharmaceuticals and materials. For example, research conducted by Rahimizadeh, Nikpour, and Bakavoli (2007) outlined a new route to pyrimido[4,5-e][1,3,4] thiadiazine derivatives, showcasing the versatility of similar compounds in synthesizing heterocyclic structures with potential pharmacological applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Biological Evaluation Against HIV
Further research has explored the biological evaluation of compounds structurally related to 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione against HIV, highlighting the ongoing efforts to find new treatments for viral infections. Motawia, Pedersen, Suwinski, and Nielsen (1990) synthesized and evaluated pyrimidine analogues against HIV, contributing valuable data on the antiviral properties of such compounds (Motawia, Pedersen, Suwinski, & Nielsen, 1990).
Antiasthma Agents
Compounds derived from similar chemical structures have been prepared and evaluated as potential antiasthma agents. Research by Medwid et al. (1990) on triazolo[1,5-c]pyrimidines as potential antiasthma agents underscores the therapeutic potential of these compounds in modulating immune responses and treating asthma (Medwid, Paul, Baker, Brockman, Du, Hallett, Hanifin, Hardy, Tarrant, & Torley, 1990).
These applications underscore the broad potential of 5-acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione and related compounds in scientific research, spanning antimicrobial activity, synthesis of novel heterocyclic compounds, biological evaluation against HIV, and the development of antiasthma agents. These findings contribute significantly to the ongoing exploration of new therapeutic agents and the advancement of chemical synthesis methodologies.
Future Directions
properties
IUPAC Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF3N4O3/c1-6(22)8-5-21(12(24)19-11(8)23)20(2)10-9(14)3-7(4-18-10)13(15,16)17/h3-5H,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOSEFFGNXBVPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)N(C)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-1-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl](methyl)amino]-2,4(1H,3H)-pyrimidinedione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2884531.png)

![1-[(2,5-dimethylbenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-2,2-diphenylacetamide](/img/structure/B2884535.png)
![Ethyl 4-{[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B2884537.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2884540.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2884541.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2884543.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2884544.png)

![(Z)-ethyl 2-((2-chlorobenzoyl)imino)-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2884548.png)
